Cas no 18699-48-4 (Diisobutyl terephthalate)

Diisobutyl terephthalate structure
Diisobutyl terephthalate structure
Product Name:Diisobutyl terephthalate
N.o CAS:18699-48-4
MF:C16H22O4
MW:278.343485355377
MDL:MFCD01682719
CID:213972
PubChem ID:29218
Update Time:2025-04-19

Diisobutyl terephthalate Propriedades químicas e físicas

Nomes e Identificadores

    • 1,4-Benzenedicarboxylicacid, 1,4-bis(2-methylpropyl) ester
    • bis(2-methylpropyl) benzene-1,4-dicarboxylate
    • 1,4-Benzenedicarboxylic acid bis(2-methylpropyl) ester
    • Diisobutyl p-phthalate
    • diisobutyl terephthalate
    • Terephthalic acid diisobutyl ester
    • TEREPHTHALIC ACID, DIISOBUTYL ESTER
    • 1,4-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
    • LQKWPGAPADIOSS-UHFFFAOYSA-N
    • diisobutyl benzene-1,4-dicarboxylate
    • AK544938
    • 1,4-Benzene
    • AMY28244
    • CS-0160333
    • NS00026114
    • DTXSID60171962
    • A907634
    • di-(2-Methylpropyl) terephthalate
    • MFCD01682719
    • BRN 2467978
    • EINECS 242-512-9
    • SCHEMBL110051
    • diisobutylterephthalate
    • 1,4-Benzenedicarboxylic acid 1,4-bis(2-methylpropyl) ester
    • di(2-methylpropyl) terephthalate
    • 18699-48-4
    • DS-19354
    • AKOS028108411
    • 1,4-BIS(2-METHYLPROPYL) BENZENE-1,4-DICARBOXYLATE
    • DB-170802
    • DTXCID4094453
    • 4-09-00-03305 (Beilstein Handbook Reference)
    • A10888
    • Diisobutyl terephthalate
    • MDL: MFCD01682719
    • Inchi: 1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3
    • Chave InChI: LQKWPGAPADIOSS-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)C(=O)OCC(C)C)=O)CC(C)C
    • BRN: 2467978

Propriedades Computadas

  • Massa Exacta: 278.151809
  • Massa monoisotópica: 278.151809
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 282
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.7
  • Superfície polar topológica: 52.6

Propriedades Experimentais

  • Densidade: 1.050±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 55 ºC
  • Ponto de ebulição: 300.1°C at 760 mmHg
  • Ponto de Flash: 156.6°C
  • Índice de Refracção: 1.4350 (estimate)
  • Solubilidade: 几乎不溶 (0.018 g/L) (25 ºC),

Diisobutyl terephthalate Informações de segurança

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